Cas no 1155087-16-3 (Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-)

Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-, is a sulfur-containing cyclic ketone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a cyclopentanone core with a thioether-linked 2,4-dimethylphenyl group, offering reactivity at both the carbonyl and sulfur sites. This compound may serve as a versatile building block for the development of heterocyclic compounds or as a precursor in catalytic transformations. The presence of the electron-rich thioether and sterically hindered aromatic ring can influence selectivity in substitution or oxidation reactions. Its stability and functional group compatibility make it a candidate for specialized synthetic routes requiring controlled reactivity.
Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- structure
1155087-16-3 structure
Product name:Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-
CAS No:1155087-16-3
MF:C13H16OS
MW:220.330542564392
CID:5250452

Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 2-[(2,4-DIMETHYLPHENYL)SULFANYL]CYCLOPENTAN-1-ONE
    • 2-((2,4-Dimethylphenyl)thio)cyclopentan-1-one
    • Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-
    • Inchi: 1S/C13H16OS/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,13H,3-5H2,1-2H3
    • InChI Key: LBLLHUKSGPDTMV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1C)C1C(CCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.4

Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-395139-0.1g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
0.1g
$653.0 2023-03-02
Enamine
EN300-395139-0.5g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
0.5g
$713.0 2023-03-02
Enamine
EN300-395139-10.0g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
10.0g
$3191.0 2023-03-02
Enamine
EN300-395139-1.0g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
1g
$0.0 2023-06-07
Enamine
EN300-395139-0.05g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
0.05g
$624.0 2023-03-02
Enamine
EN300-395139-2.5g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
2.5g
$1454.0 2023-03-02
Enamine
EN300-395139-0.25g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
0.25g
$683.0 2023-03-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01057068-1g
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3 95%
1g
¥3717.0 2023-04-05
Enamine
EN300-395139-5.0g
2-[(2,4-dimethylphenyl)sulfanyl]cyclopentan-1-one
1155087-16-3
5.0g
$2152.0 2023-03-02

Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- Related Literature

Additional information on Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-

Research Briefing on Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- (CAS: 1155087-16-3)

Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- (CAS: 1155087-16-3) is a synthetic organic compound that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This compound belongs to the class of thioether-substituted cyclopentanones, which are known for their versatile reactivity and biological activity. The presence of the 2,4-dimethylphenylthio moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Recent studies have focused on the synthesis and characterization of Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-, with particular emphasis on its role as a building block for more complex molecules. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity. The compound's stability under various conditions has also been investigated, providing insights into its suitability for use in pharmaceutical formulations.

In the context of drug discovery, preliminary in vitro studies have explored the biological activity of Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]-. Some reports suggest that it may exhibit moderate inhibitory effects against certain enzymes involved in inflammatory pathways. However, further studies are required to elucidate its mechanism of action and potential therapeutic applications. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), remain areas of active investigation.

The synthesis of Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- typically involves the reaction of a cyclopentanone derivative with a thiol-substituted 2,4-dimethylbenzene under controlled conditions. Recent advancements in catalytic methods have improved the yield and selectivity of this reaction, making the compound more accessible for research purposes. Additionally, green chemistry approaches are being explored to minimize the environmental impact of its production.

Despite its promise, challenges remain in the development of Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- as a pharmaceutical agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through systematic studies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of this compound.

In conclusion, Cyclopentanone, 2-[(2,4-dimethylphenyl)thio]- (CAS: 1155087-16-3) represents an intriguing area of research in the field of chemical biology and medicinal chemistry. Its unique structural features and preliminary biological activity warrant further investigation to determine its applicability in therapeutic interventions. Future studies should focus on optimizing its properties and exploring its interactions with biological targets to pave the way for potential drug development.

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